Cas no 5435-06-3 (4-methyl-N-(4-phenylbutyl)benzenesulfonamide)

4-methyl-N-(4-phenylbutyl)benzenesulfonamide structure
5435-06-3 structure
Product Name:4-methyl-N-(4-phenylbutyl)benzenesulfonamide
CAS No:5435-06-3
MF:C17H21NO2S
MW:303.419143438339
CID:940797
PubChem ID:225596
Update Time:2025-04-19

4-methyl-N-(4-phenylbutyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-N-(4-phenylbutyl)benzenesulfonamide
    • N-(4-phenyl-butyl)-toluene-4-sulfonamide; N-(4-phenylbutyl)tosylamide; AC1L5E5J; NSC15169; N-(4-methylbenzenesulfonyl)-4-phenylbutylamine; benzenesulfonamide, 4-methyl-n-(4-phenylbutyl)-; N-(4-Phenyl-butyl)-toluol-4-sulfonamid; ST50913427; AR-1H8777; AC1Q6U5Z;
    • NSC-15169
    • DTXSID80280045
    • NSC15169
    • STK442089
    • N-tosyl-4-phenylbutan-1-amine
    • DS-005456
    • 5435-06-3
    • AKOS001288049
    • Inchi: 1S/C17H21NO2S/c1-15-10-12-17(13-11-15)21(19,20)18-14-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,10-13,18H,5-6,9,14H2,1H3
    • InChI Key: FAMFDYMQWQMHLI-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(NCCCCC1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 303.12943
  • Monoisotopic Mass: 303.129
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 54.6Ų

Experimental Properties

  • Density: 1.138
  • Boiling Point: 463.6°C at 760 mmHg
  • Flash Point: 234.2°C
  • Refractive Index: 1.567
  • PSA: 46.17
  • LogP: 4.76790

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